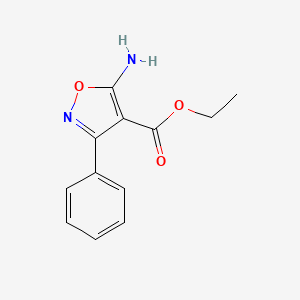

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Descripción general

Descripción

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the cyclization of benzyl chloroxime with ethyl acetoacetate, followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring.

Aplicaciones Científicas De Investigación

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester has applications in various scientific research fields, particularly in synthesizing biologically active compounds and pharmaceutical research .

Scientific Research Applications

- Cardiac Myosin Activation: Introduction of the amino-isoxazole ring as a bioisostere for the urea group is acceptable for cardiac myosin activation . Diphenylalkylisoxazol-5-amine compounds have been synthesized and assessed for cardiac myosin ATPase activation . Certain compounds showed potent cardiac myosin activation at a concentration of 10 μM, indicating that isoxazole compounds could be a new series of cardiac myosin ATPase activators for treating systolic heart failure .

- Enantioselective Aza-Friedel-Crafts Reaction: 5-Aminoisoxazoles have been used in enantioselective aza-Friedel-Crafts reactions with isatin-derived N-Boc ketimines, using a chiral phosphoric acid as a catalyst . This reaction provided novel 3-isoxazole 3-amino-oxindoles with good yields (up to 99%) and moderate to good enantioselectivities (up to 99%) .

- Prodrugs in Antituberculosis Activity: Mefloquine-isoxazole carboxylic esters have been synthesized as prodrugs . One compound, 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, demonstrated antituberculosis activity against replicating and non-replicating Mycobacterium tuberculosis .

- Solid Phase Peptide Synthesis: 5-Amino-3-methyl-isoxazole-4-carboxylic acid could potentially be applied in solid phase peptide synthesis .

- RORγt Inverse Agonists: Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists . This suggests new optimization opportunities .

Mecanismo De Acción

The mechanism of action of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

- 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid

- Isoxazole-3-carboxylic acids

- Isoxazole-5-carboxylic acids

Uniqueness

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and carboxylic acid ester groups make it versatile for various chemical reactions and potential therapeutic applications.

Actividad Biológica

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (referred to as Compound X) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of Compound X, including its mechanisms of action, biochemical properties, and effects on various cellular processes.

Chemical Structure and Properties

Compound X has the molecular formula CHNO and is characterized by an isoxazole ring, which is known for its ability to interact with biological targets. The chemical structure contributes to its solubility and reactivity, making it a candidate for various therapeutic applications .

Target Interactions

Compound X primarily interacts with specific proteins and enzymes involved in cellular signaling and metabolic pathways. These targets may include:

- Enzymes : Such as oxidoreductases and transferases, which are critical in redox reactions.

- Receptors : Potentially involved in signal transduction pathways.

The binding interactions typically involve non-covalent forces such as hydrogen bonds and hydrophobic interactions, leading to modulation of enzymatic activity or receptor activation.

Biochemical Pathways

The compound influences several key biochemical pathways:

- Cell Signaling : It can modulate kinases and phosphatases, affecting phosphorylation states of proteins involved in cell growth and differentiation.

- Metabolic Regulation : By altering gene expression related to metabolism, Compound X impacts energy production and biosynthesis within cells .

Antimicrobial Activity

Research indicates that Compound X exhibits antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Cytotoxicity

Compound X has shown cytotoxic effects in several cancer cell lines. Notably, it has been tested against human leukemia cells, where it displayed significant cytotoxicity with an IC value indicating potent activity . The mechanism behind this cytotoxicity may involve apoptosis induction through modulation of signaling pathways.

Case Studies

Several studies have highlighted the biological potential of Compound X:

- Antiviral Activity : In a study assessing antiviral properties, derivatives of Compound X were tested against herpes simplex virus (HSV-1), showing promising results in inhibiting viral replication .

- Antiparasitic Properties : Research on 3-aryl-substituted isoxazole derivatives, including Compound X, revealed efficacy in controlling endoparasites, suggesting potential applications in veterinary medicine .

Summary of Findings

The following table summarizes the key biological activities and mechanisms associated with this compound:

Propiedades

IUPAC Name |

ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAUWXZMIWBIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300585 | |

| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29278-09-9 | |

| Record name | 29278-09-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.